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Compound of Interest

Compound Name: BTK ligand 1

Cat. No.: B8787273

The inhibitory activity of JS25 was evaluated against a panel of hematological cancer cell lines
and compared with Ibrutinib and Acalabrutinib. The half-maximal inhibitory concentration

(IC50), a measure of drug potency, was determined for each compound in the respective cell
lines.
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Ibrutinib IC50 Acalabrutinib

Cell Line Cancer Type JS25 IC50 (pM)
(uM) IC50 (uM)

B Burkitt's
Raji 2.3 >35 Not Reported
Lymphoma (BL)

Diffuse Large B-
DoHH-2 cell Lymphoma ~5 ~5 Not Reported
(DLBCL)

Chronic
WA-C3CD5+ Lymphocytic 3.5 25.9 Not Reported
Leukemia (CLL)

Chronic
Mo01043 Lymphocytic ~10 ~10 Not Reported
Leukemia (CLL)

Acute Myeloid
MOLM-13 ) ~2.5 ~4 Not Reported
Leukemia (AML)

Acute
Promyelocytic

HL-60 ) 1.95 >10 Not Reported
Leukemia

(APML)

Data sourced from a study on selective BTK inhibition.[1]

The data indicates that JS25 demonstrates significant efficacy, particularly in Raji and WA-
C3CD5+ cell lines, where it shows 15-fold and 7-fold greater potency than Ibrutinib,
respectively.[1] In other cell lines such as DoHH-2, M01043, and MOLM-13, its performance is
comparable to Ibrutinib.[1] Notably, non-B-cell lines like JURKAT, HEK293T, and HBEC-5i were
less sensitive to JS25 treatment, suggesting a degree of selectivity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of
BTK inhibitors.
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Cell Viability and Proliferation Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity.

o Cell Culture: Cancer cell lines (Raji, DoHH-2, WA-C3CD5+, M01043, MOLM-13, HL-60) are
cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere
with 5% CO2.

e Seeding: Cells are seeded into 96-well plates at a density of 1 x 10”4 cells per well and
allowed to adhere overnight.

o Treatment: The following day, cells are treated with various concentrations of the BTK
inhibitors (JS25, Ibrutinib, Acalabrutinib) or a vehicle control (e.g., DMSO).

e Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.

o MTT Addition: After incubation, 20 pyL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the
plates are incubated for another 4 hours at 37°C.

e Formazan Solubilization: The medium is then removed, and 150 pL of DMSO is added to
each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a
microplate reader.

o Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50
values are determined by plotting the percentage of cell viability against the logarithm of the
drug concentration and fitting the data to a dose-response curve.

Kinase Selectivity Assay

This assay is performed to determine the selectivity of the inhibitor against a panel of kinases.

» Kinase Panel: A panel of purified kinases, including BTK and other related kinases (e.g.,
BMX, TXK, TEC, ITK, BLK, EGFR, ERBB2, JAK3), is used.
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e Inhibitor Preparation: The BTK inhibitor (e.g., JS25) is serially diluted to various
concentrations.

e Kinase Reaction: The kinase reaction is initiated by adding the kinase, the inhibitor, and a
substrate to a reaction buffer containing ATP.

 Incubation: The reaction mixture is incubated at room temperature for a specific duration.

o Detection: The kinase activity is measured using a suitable detection method, such as HTRF
(Homogeneous Time-Resolved Fluorescence) KinEASE assays.

o Data Analysis: The IC50 values for each kinase are calculated, and the selectivity is
determined by comparing the IC50 for the target kinase (BTK) to that of other kinases.

Visualizations

The following diagrams illustrate the BTK signaling pathway and a typical experimental
workflow for evaluating BTK inhibitors.
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Caption: BTK Signaling Pathway in B-Cells.
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Experiment Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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